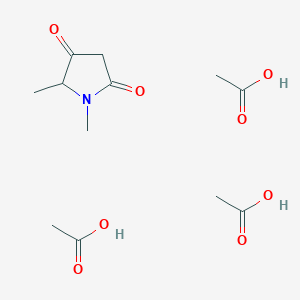
1,5-Dimethylpyrrolidine-2,4-dione triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,5-Dimethylpyrrolidine-2,4-dione triacetate” is a chemical compound with the molecular formula C12H21NO8 . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H21NO8 . The molecular weight of the compound is 307.3 g/mol.Scientific Research Applications
Arylation Reactions
- Arylation of malonic acid derivatives using aryllead triacetates, leading to α-aryl carboxylic acids and arylated barbituric acid derivatives, was demonstrated. This method has been employed in the synthesis of anti-inflammatory compounds like Ibuprofen (Kopinski, Pinhey, & Rowe, 1984).
Photochemistry of Derivatives
- Research on 5,5-dimethyl-1H-pyrrol-2(5H)-one, prepared from 5,5-dimethylpyrrolidine-2,4-dione, revealed that N-substituted derivatives exhibit significant influence on photochemical reactivity, including photocycloaddition and photoreduction processes (Ihlefeld & Margaretha, 1992).
Photoactive Polyamides
- The preparation of photoactive polyamides containing 4-(4-dimethylaminophenyl)urazole units was achieved. These polyamides displayed notable inherent viscosities and fluorimetric properties, indicating potential applications in material science (Mallakpour & Rafiee, 2007).
Stimulus-Responsive Fluorescent Properties
- D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics were synthesized, displaying various stimulus-responsive fluorescent properties in solid state. This has implications for material science and biological imaging (Lei et al., 2016).
Multicomponent Synthesis
- Efficient synthesis of pyridine-pyrimidines via a three-component reaction was achieved, showcasing the versatility of the compound in organic synthesis (Rahmani et al., 2018).
Electrocyclic Rearrangement
- Electrocyclic rearrangement of pentamethylcyclooctapyrimidine-2,4-diones into complex dodecane systems was observed, highlighting the compound's utility in studying reaction mechanisms (Ohkura, Nishijima, & Seki, 2001).
properties
IUPAC Name |
acetic acid;1,5-dimethylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.3C2H4O2/c1-4-5(8)3-6(9)7(4)2;3*1-2(3)4/h4H,3H2,1-2H3;3*1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYFWLHHOVUHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C.CC(=O)O.CC(=O)O.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)

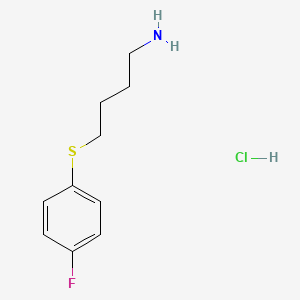
![Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride](/img/structure/B1405288.png)

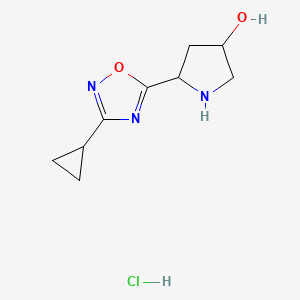

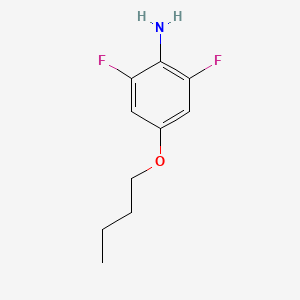
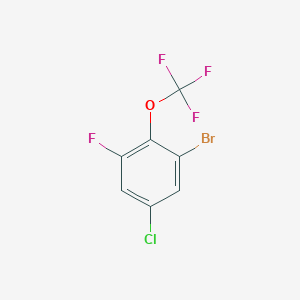
![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)

![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)
![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)